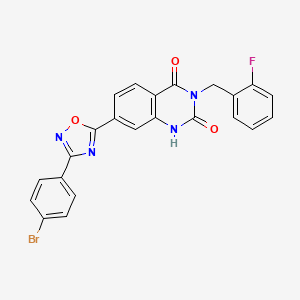
7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H14BrFN4O3 and its molecular weight is 493.292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications in CO2 Conversion
Research into ionic liquid-based catalysts for CO2 conversion into quinazoline-2,4(1H,3H)-diones highlights the relevance of compounds with quinazoline moieties in addressing environmental challenges. Ionic liquids, with their unique properties, serve as solvents and catalysts, facilitating the conversion of CO2 into valuable chemicals. This area of research is crucial for developing strategies to mitigate the effects of CO2 emissions, showcasing a potential application of similar compounds in catalysis and environmental chemistry (Zhang et al., 2023).
Optoelectronic Materials Development
The synthesis and application of quinazoline derivatives for electronic devices indicate a promising avenue for compounds with similar structures. Quinazolines are integral to creating luminescent small molecules and chelate compounds, which are used in photo- and electroluminescence. This research underscores the value of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for novel optoelectronic materials, including organic light-emitting diodes and photosensitizers for solar cells (Lipunova et al., 2018).
Medicinal Chemistry Insights
The extensive study of quinazoline and its derivatives in medicinal chemistry reveals their significance in creating new potential medicinal agents. Quinazoline-4(3H)-ones and their derivatives, known for their presence in naturally occurring alkaloids, have inspired the synthesis of bioactive moieties with therapeutic potential. This demonstrates the compound's relevance in drug discovery, especially in synthesizing novel agents with antibacterial activity and potential applications in overcoming antibiotic resistance (Tiwary et al., 2016).
properties
IUPAC Name |
7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrFN4O3/c24-16-8-5-13(6-9-16)20-27-21(32-28-20)14-7-10-17-19(11-14)26-23(31)29(22(17)30)12-15-3-1-2-4-18(15)25/h1-11H,12H2,(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATGRCUXMNZWRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Br)NC2=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrFN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

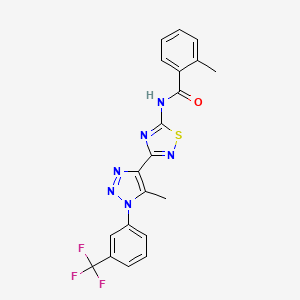
![N-(4-fluorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2416771.png)
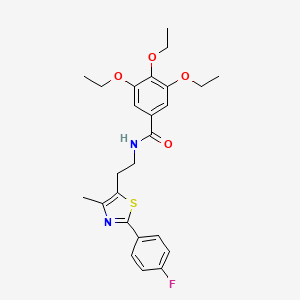

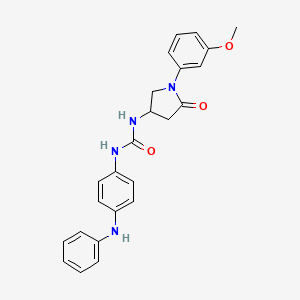
![3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416778.png)
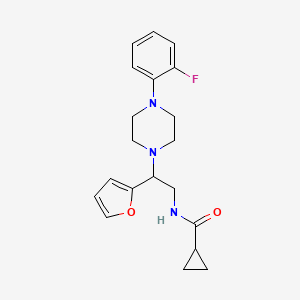
![3-Cyclobutyl-6-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2416781.png)
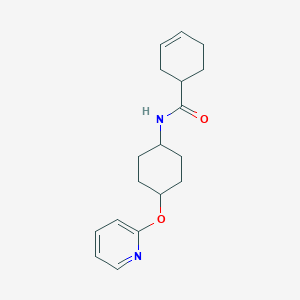
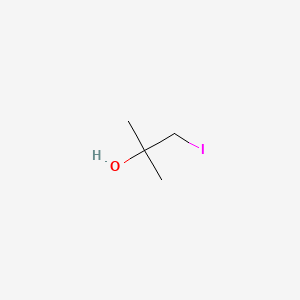
![7-Cyclopropyl-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416787.png)
![1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol](/img/structure/B2416788.png)
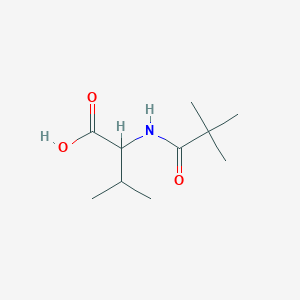
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-methylpropanenitrile](/img/structure/B2416791.png)